Ethyl 2-(4-butoxyphenyl)sulfanylacetate
Description
Ethyl 2-(4-butoxyphenyl)sulfanylacetate is a sulfur-containing ester derivative characterized by a 4-butoxyphenyl group attached to a sulfanylacetate backbone. The compound features:
- A sulfanyl (‒S‒) group, which enhances nucleophilic reactivity compared to sulfonyl or sulfonic acid derivatives.
- An ethyl ester moiety, which influences solubility and metabolic stability.
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where sulfur-based linkages are critical for bioactivity .
Properties
IUPAC Name |
ethyl 2-(4-butoxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-3-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16-4-2/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDIPKBEBZWEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Alkylation of 4-Butoxyphenylthiol with Ethyl Bromoacetate
Reagents :
- 4-Butoxyphenylthiol (1.0 equiv)
- Ethyl bromoacetate (1.1 equiv)
- Anhydrous $$K2CO3$$ (2.0 equiv)
- Acetone (solvent)
Procedure :
- Combine 4-butoxyphenylthiol (20 mmol) and $$K2CO3$$ (40 mmol) in dry acetone (100 mL).
- Add ethyl bromoacetate (22 mmol) dropwise under nitrogen.
- Reflux at 60°C for 8–12 hours.
- Filter to remove salts, concentrate under reduced pressure, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : ~85–92% (based on analogous methoxy-substituted systems).
Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic α-carbon of ethyl bromoacetate. The reaction follows an $$S_N2$$ mechanism, as evidenced by second-order kinetics in similar systems.
Method B: One-Pot Synthesis from 4-Butoxyaniline
Reagents :
- 4-Butoxyaniline (1.0 equiv)
- Thiourea (1.2 equiv)
- Ethyl bromoacetate (1.5 equiv)
- Hydrochloric acid ($$HCl$$) and sodium nitrite ($$NaNO_2$$)
Procedure :
- Diazotize 4-butoxyaniline (10 mmol) with $$NaNO_2$$ and $$HCl$$ at 0–5°C.
- Add thiourea (12 mmol) to form the diazonium thiosulfate intermediate.
- Hydrolyze with water to yield 4-butoxyphenylthiol.
- Proceed with alkylation as in Method A.
Yield : ~70–75% (lower due to multi-step inefficiencies).
Comparative Analysis of Reaction Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Butoxyphenylthiol | 4-Butoxyaniline |
| Reaction Steps | 1 | 3 |
| Time | 8–12 h | 18–24 h |
| Yield | 85–92% | 70–75% |
| Purification | Column chromatography | Recrystallization |
| Cost Efficiency | High | Moderate |
Key Observations :
- Method A is preferred for simplicity and yield but requires access to 4-butoxyphenylthiol.
- Method B is viable if thiol precursors are unavailable but suffers from lower efficiency.
Optimization Strategies
Solvent Effects
Base Selection
Temperature Control
- Reflux (60–80°C) : Balances reaction rate and byproduct formation.
- Room Temperature : Feasible with DMF but extends reaction time to 24–48 h.
Spectroscopic Characterization
Successful synthesis is confirmed via:
- $$^1H$$ NMR :
- IR :
- 1732 cm$$^{-1}$$ (ester C=O), 1245 cm$$^{-1}$$ (C-O of butoxy).
Challenges and Mitigation
- Thiol Oxidation : 4-Butoxyphenylthiol is prone to disulfide formation.
- Ester Hydrolysis : Basic conditions may degrade ethyl bromoacetate.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-butoxyphenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Sodium hydroxide, ethanol, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Ethyl 2-(4-butoxyphenyl)sulfanylacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-butoxyphenyl)sulfanylacetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications in Sulfanylacetate Derivatives
The following table highlights key structural differences and inferred properties of ethyl 2-(4-butoxyphenyl)sulfanylacetate and its analogs:
Key Observations:
Alkoxy Chain Length : The butoxy group in the target compound provides greater lipophilicity compared to shorter chains (e.g., methoxy in ). This may enhance bioavailability in hydrophobic environments .
Electron-Donating vs. Electron-withdrawing groups (e.g., chloro in ) increase the acidity of the sulfanyl proton, favoring nucleophilic substitution reactions.
Sulfonyl vs. Sulfanyl : Sulfonyl derivatives (e.g., ) exhibit higher oxidative stability but lower reactivity due to the strong electron-withdrawing nature of the sulfonyl group.
Heterocyclic and Complex Derivatives
- Ethyl 2-[3-(4-(difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate (C₁₉H₁₆F₂N₂O₃S₂): Combines a quinazolinone core with dual sulfanyl groups, suggesting applications in anticancer or antimicrobial agents .
These derivatives demonstrate how structural complexity expands functionality, though they may sacrifice synthetic accessibility compared to simpler aryl-sulfanylacetates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(4-butoxyphenyl)sulfanylacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 4-butoxythiophenol with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) under reflux with a base (K₂CO₃) facilitates thioether formation. Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent), temperature (70–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm the ester group (¹H NMR: δ ~4.1–4.3 ppm for –CH₂COO–; ¹³C NMR: δ ~170 ppm for carbonyl). The 4-butoxyphenyl group shows aromatic protons (δ ~6.8–7.2 ppm) and a butoxy chain (δ ~0.9–1.7 ppm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to C₁₄H₂₀O₃S (exact mass calculated via NIST Chemistry WebBook) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer : After extraction (using ethyl acetate and water), column chromatography with a hexane:ethyl acetate (4:1 to 1:1) gradient effectively separates the product. For oily residues (common in ester-thioether compounds), vacuum distillation or recrystallization from ethanol/water mixtures may improve yield .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can map electrostatic potential surfaces to identify reactive sites. The sulfur atom in the thioether group exhibits nucleophilic character, while the ester carbonyl is electrophilic. Solvent effects (e.g., toluene vs. DMSO) can be modeled using the SMD continuum model to predict reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton couplings). For example, HSQC and HMBC can clarify connectivity in aromatic regions. If MS data conflicts with expected molecular weight, high-resolution mass spectrometry (HRMS) or isotopic pattern analysis (via NIST data) resolves discrepancies .
Q. How does the compound’s thioether group influence its biological activity, and what assays are suitable for testing this?
- Methodological Answer : The sulfanyl group may enhance membrane permeability or act as a hydrogen bond donor. Test antimicrobial activity via broth microdilution (MIC assays against E. coli and S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7 or A549) with dose-response curves (IC₅₀ determination). Compare results to structurally similar compounds (e.g., Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate) to isolate functional group effects .
Q. What crystallographic methods are optimal for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXT for solution, SHELXL for refinement). Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Analyze packing motifs to assess intermolecular interactions (e.g., C–H···O bonds in the ester group). Compare with structural analogs (e.g., Ethyl 4-amino-2-sulfanylbenzoate) to identify conformational trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
